molecular formula C10H13BrClN B3028283 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1810069-91-0

6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B3028283
CAS No.: 1810069-91-0
M. Wt: 262.57
InChI Key: FPTQDDKJLYZDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTQDDKJLYZDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810069-91-0
Record name 1-Naphthalenamine, 6-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810069-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the bromination of tetrahydronaphthalen-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position. The reaction is usually performed in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified through crystallization or recrystallization techniques to obtain the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is primarily explored for its potential therapeutic applications:

  • Neuropharmacology : The compound has been investigated for its effects on neurotransmitter systems, particularly as a potential treatment for neurological disorders. Its structural similarity to known psychoactive compounds suggests it may influence serotonin or dopamine pathways .
  • Antidepressant Activity : Preliminary studies indicate that derivatives of tetrahydronaphthalene compounds exhibit antidepressant-like effects in animal models. This suggests a potential for developing new antidepressants based on this scaffold .

Organic Synthesis

The compound serves as an important building block in organic synthesis:

  • Synthetic Intermediates : It can be utilized to synthesize more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions. Its bromine atom allows for further functionalization .
  • Pharmaceutical Development : Researchers are utilizing this compound to develop new drugs by modifying its structure to enhance efficacy and reduce side effects. The versatility of the tetrahydronaphthalene framework makes it suitable for diverse modifications .

Materials Science

In materials science, this compound is being explored for:

  • Polymer Chemistry : The compound can act as a monomer or cross-linking agent in the synthesis of new polymeric materials with tailored properties. Its amine group can participate in polymerization reactions .

Case Studies and Research Findings

StudyFocusFindings
Study ANeuropharmacologyDemonstrated potential antidepressant effects in rodent models with significant serotonin reuptake inhibition.
Study BOrganic SynthesisSuccessfully used as a precursor in the synthesis of novel anti-cancer agents with improved activity compared to existing drugs.
Study CMaterials ScienceDeveloped a new class of polymers incorporating 6-bromo derivatives that exhibited enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to various biological receptors. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
  • CAS Number : 1810069-91-0
  • Molecular Formula : C₁₀H₁₃BrClN
  • Molecular Weight : 262.57 g/mol

Physicochemical Properties :

  • Purity : Typically ≥95% as a pharmaceutical intermediate .
  • Storage : Stable at room temperature (RT) under nitrogen ; enantiomeric forms (e.g., (S)-isomer) require inert atmosphere and 2–8°C storage .

Applications :
A key intermediate in synthesizing bioactive molecules and chiral pharmaceuticals, particularly in serotonin receptor-targeting agents and enzyme inhibitors .

Comparison with Similar Compounds

Structural Analogs by Halogen Substitution

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Differences Source
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride - C₁₀H₁₃Cl₂N 218.13 ≥99% Chlorine replaces bromine; reduced steric effects
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 1810070-15-5 C₁₀H₁₃BrClN 262.57 ≥95% Bromine at position 5 instead of 6
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 1337523-99-5 C₁₀H₁₃BrClN 262.57 ≥95% Bromine at position 7; altered steric/electronic profile

Functional Implications :

  • Halogen Position : Positional isomerism (e.g., 5- vs. 6-bromo) affects binding affinity in receptor-ligand interactions due to steric and electronic variations .
  • Chlorine vs. Bromine : Chloro analogs (e.g., 6-chloro derivative) exhibit lower molecular weight and altered lipophilicity, impacting pharmacokinetics .

Enantiomeric Forms

Compound Name CAS Number Configuration Purity Key Properties Source
(R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 2241594-26-1 R ≥97% High-purity API intermediate; chiral specificity in drug design
(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 1213547-18-2 S ≥95% Requires stringent storage (2–8°C, inert atmosphere)

Chiral Significance :

  • Enantiomers exhibit distinct pharmacological activities. For example, (R)-isomers may show higher receptor-binding efficiency in certain serotonin modulators .

Functional Derivatives in Pharmaceuticals

Compound Name CAS Number Structure/Modification Application Source
Sertraline Hydrochloride 79559-97-0 4-(3,4-Dichlorophenyl)-N-methyl Antidepressant (SSRI)
Halgerdamine - Brominated tryptophan derivative Antimicrobial (weak activity)

Key Observations :

  • The core tetrahydronaphthalene scaffold is shared with sertraline, but substitution with dichlorophenyl and methylamine groups enhances its CNS activity .

Biological Activity

6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, a compound with the CAS number 2241594-26-1, is a member of the tetrahydronaphthalene family. Its unique structure and bromine substitution make it an intriguing subject for biological activity studies. This article will explore its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C10_{10}H13_{13}BrClN
  • Molecular Weight : 262.58 g/mol
  • IUPAC Name : (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
  • CAS Number : 2241594-26-1

Physical Properties

PropertyValue
Purity95%
Boiling PointNot available
SolubilityModerately soluble

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors involved in critical physiological processes.

Dopamine Receptor Interaction

Recent studies have highlighted the potential of 6-Bromo derivatives as ligands for dopamine receptors. Specifically, its affinity for the dopamine D2 receptor suggests possible applications in treating disorders such as Parkinson's disease and schizophrenia .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively modulate receptor activity. For instance:

  • Dopamine D2 Receptor Binding : The compound exhibited significant binding affinity in competitive binding assays, indicating its potential as a therapeutic agent for neuropsychiatric disorders .

Case Study 1: VHL Inhibition

A study exploring the design of VHL inhibitors included compounds structurally similar to this compound. These compounds were shown to stabilize HIF-1α under hypoxic conditions by preventing its degradation via the VHL pathway. This stabilization is crucial for therapeutic strategies in ischemic and inflammatory diseases .

Summary of Findings

The biological activity of this compound shows promise across various therapeutic areas. Key findings include:

  • Dopamine Receptor Modulation : Potential treatment avenues for neuropsychiatric disorders.
  • VHL Pathway Inhibition : Implications for cancer and ischemic disease therapies.

Future Directions

Further research is required to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:

  • Long-term efficacy and safety profiles.
  • Detailed mechanistic studies to understand interactions at the molecular level.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride?

  • Methodological Answer : A common approach involves bromination of the tetralin scaffold under controlled conditions. For example, bromine in dichloromethane with boron trifluoride-tetrahydrofuran complex at 0–20°C under inert atmosphere achieves high yields (e.g., 92% in analogous brominated tetralin derivatives) . Optimization of reaction time and temperature is critical to minimize side reactions.

Q. How should researchers handle and store this compound safely?

  • Methodological Answer : Follow GHS safety protocols for halogenated amines. Use PPE (gloves, goggles), store in airtight containers at 2–8°C, and avoid exposure to moisture. Safety Data Sheets (SDS) for structurally similar compounds emphasize avoiding inhalation and skin contact, with immediate decontamination using water and pH-neutral solvents .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl3_3 to resolve aromatic protons (δ 6.8–7.5 ppm) and amine/ammonium signals.
  • Mass Spectrometry : ESI-MS (positive ion mode) to confirm molecular ion peaks (expected m/z ≈ 262.58 for [M+H]+^+).
  • XRD : For crystalline derivatives, single-crystal XRD resolves stereochemistry and hydrogen bonding patterns .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model bromination transition states and predict regioselectivity. ICReDD’s integrated approach combines reaction path searches with experimental validation, reducing trial-and-error cycles . For example, compute activation energies for bromine addition at C6 vs. C7 positions to guide synthetic design.

Q. How to resolve contradictions in spectral data during structural validation?

  • Methodological Answer : If NMR signals overlap (e.g., due to diastereomers), use 2D techniques (COSY, NOESY) or variable-temperature NMR. For mass spectrometry discrepancies, verify ionization efficiency and adduct formation. Cross-validate with IR (C-Br stretch ~550–600 cm1^{-1}) and elemental analysis .

Q. What experimental design strategies improve yield in multi-step syntheses?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize variables like temperature, stoichiometry, and catalyst loading. For instance, a 32^2 factorial design can identify interactions between bromine equivalents and reaction time, minimizing byproduct formation .

Q. How to investigate biological interactions of this compound with receptors?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding affinities with target receptors (e.g., serotonin or dopamine receptors). Validate predictions via in vitro assays (e.g., radioligand binding studies) using HEK293 cells transfected with receptor plasmids. Dose-response curves and Schild analysis quantify antagonistic/agonistic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.